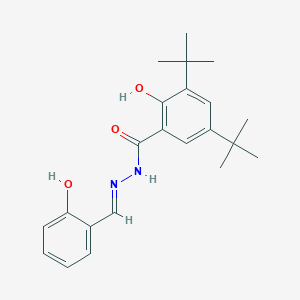![molecular formula C19H15FN2O3S B6060726 3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as FABS and has been used extensively in scientific research due to its unique properties. FABS is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用机制
FABS inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction plays an important role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting the activity of CAIX, FABS disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FABS has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FABS also inhibits the migration and invasion of cancer cells, which is essential for their metastasis. Additionally, FABS has been shown to inhibit the formation of new blood vessels, which is essential for the growth and survival of cancer cells.
实验室实验的优点和局限性
FABS has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in cancer progression. FABS is also highly specific for CAIX, which minimizes the off-target effects. However, FABS has some limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, FABS has a relatively short half-life, which limits its effectiveness in vivo.
未来方向
There are several future directions for the use of FABS in scientific research. One direction is to study the effectiveness of FABS in combination with other cancer therapies like chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of CAIX based on the structure of FABS. Additionally, FABS can be used to study the role of CAIX in other diseases like osteoporosis and glaucoma.
合成方法
The synthesis of FABS involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base like triethylamine. The resulting product is then reacted with N-phenylbenzamide in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to yield FABS. The overall yield of this reaction is around 60%.
科学研究应用
FABS has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. FABS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of CAIX in cancer progression and metastasis.
属性
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGESYJHMGCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5918692 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)


